molecular formula C7H6BrNS2 B12578063 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile CAS No. 499793-74-7

3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile

Cat. No.: B12578063
CAS No.: 499793-74-7
M. Wt: 248.2 g/mol
InChI Key: LRSKSSDJKUSDEY-UHFFFAOYSA-N
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Description

3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile is a sulfur-containing organic compound characterized by a brominated thiophene ring linked via a thioether (-S-) group to a propanenitrile chain. Its molecular formula is C₈H₇BrN₂S₂, with a molecular weight of 299.21 g/mol. The thioether linkage contributes to its lipophilicity, while the nitrile group may participate in further chemical transformations, such as hydrolysis or cycloadditions .

Properties

CAS No.

499793-74-7

Molecular Formula

C7H6BrNS2

Molecular Weight

248.2 g/mol

IUPAC Name

3-(2-bromothiophen-3-yl)sulfanylpropanenitrile

InChI

InChI=1S/C7H6BrNS2/c8-7-6(2-5-11-7)10-4-1-3-9/h2,5H,1,4H2

InChI Key

LRSKSSDJKUSDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1SCCC#N)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile with two related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile C₈H₇BrN₂S₂ 299.21 Bromothiophene, thioether, nitrile Pharmaceutical intermediates, electronics
3-(2-Cyanoethylsulfanyl)propanenitrile (β,β'-Thiodipropionitrile) C₆H₈N₂S 140.20 Thioether, dual nitrile groups Industrial solvent, polymer additive
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 Fluorophenyl, sulfonyl, nitrile Medicinal chemistry, enzyme inhibition

Analytical Characterization

  • Mass Spectrometry : The target compound and β,β'-thiodipropionitrile have been analyzed using APCI-FT mass spectrometry, with fragmentation patterns dominated by cleavage at the sulfur atom .

Research Findings and Challenges

  • Electronic Properties : The bromothiophene moiety in the target compound exhibits stronger electron-withdrawing effects compared to the fluorophenyl group in its sulfonyl analog, influencing charge transport in materials .
  • Stability : The thioether in the target compound is prone to oxidation, whereas the sulfonyl group in the fluorophenyl analog is chemically inert, requiring distinct storage conditions .
  • Toxicity : Brominated compounds may pose higher environmental toxicity compared to fluorinated analogs, necessitating careful handling .

Biological Activity

3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile can be represented as follows:

  • Molecular Formula : C₈H₈BrN₃S
  • Molecular Weight : 248.14 g/mol
  • IUPAC Name : 3-(2-bromothiophen-3-ylsulfanyl)propanenitrile

This compound features a thiophene ring substituted with bromine, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene and nitrile groups exhibit various biological activities, including:

  • Anticancer Activity : Thiophene derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the bromine atom may enhance this activity through increased electron affinity, facilitating interactions with biological targets.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against both bacterial and fungal strains. The sulfanyl group may play a crucial role in disrupting microbial cell membranes.
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Anticancer Activity

A study by Zhang et al. (2021) investigated the cytotoxic effects of various thiophene derivatives, including those similar to 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile, on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects.

CompoundCell LineIC50 (µM)Mechanism
3-Bromothiophen DerivativeMCF-715.2Caspase activation
Thiophene-Nitrile HybridHeLa12.4Apoptosis induction

Antimicrobial Activity

In a study conducted by Kumar et al. (2020), the antimicrobial efficacy of several thiophene compounds was evaluated against common pathogens. The results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating that these compounds could serve as potential lead compounds for antibiotic development.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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